molecular formula C12H13NO2 B12626323 4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid CAS No. 919288-17-8

4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid

Cat. No.: B12626323
CAS No.: 919288-17-8
M. Wt: 203.24 g/mol
InChI Key: YDSXYUALWWNMQW-UHFFFAOYSA-N
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Description

4-(3-Azabicyclo[310]hexan-1-YL)benzoic acid is a compound that features a bicyclic structure with a nitrogen atom incorporated into the ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Azabicyclo[310]hexan-1-YL)benzoic acid typically involves the construction of the azabicyclo[31One common method involves the photochemical decomposition of CHF2-substituted pyrazolines to form the azabicyclo[3.1.0]hexane scaffold . This process is advantageous due to its mild conditions and excellent functional group tolerance.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve optimizing the synthetic route for large-scale production, focusing on cost-effective reagents and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the bicyclic ring system.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into binding sites of enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid is unique due to its specific bicyclic structure and the presence of the benzoic acid moiety. This combination of features allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

919288-17-8

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

4-(3-azabicyclo[3.1.0]hexan-1-yl)benzoic acid

InChI

InChI=1S/C12H13NO2/c14-11(15)8-1-3-9(4-2-8)12-5-10(12)6-13-7-12/h1-4,10,13H,5-7H2,(H,14,15)

InChI Key

YDSXYUALWWNMQW-UHFFFAOYSA-N

Canonical SMILES

C1C2C1(CNC2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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